molecular formula C8H7IN2 B1503182 6-iodo-5-methyl-1H-indazole CAS No. 1082040-11-6

6-iodo-5-methyl-1H-indazole

Cat. No.: B1503182
CAS No.: 1082040-11-6
M. Wt: 258.06 g/mol
InChI Key: MBYMFNSLBOCSOJ-UHFFFAOYSA-N
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Description

6-iodo-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
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Biological Activity

6-Iodo-5-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Basic Information

PropertyDetails
Molecular Formula C8H8N2I
Molecular Weight 232.06 g/mol
CAS Number 1082040-11-6
IUPAC Name This compound

Structure

The structure of this compound features an indazole ring system with an iodine atom and a methyl group, which may influence its biological activity through steric and electronic effects.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a case study involving human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effectiveness of this compound against clinical isolates. The results showed:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate promising antimicrobial properties that warrant further investigation .

Study on Anticancer Effects

In another study focusing on breast cancer cells:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505040

The data suggests that higher concentrations of the compound significantly reduce cell viability while increasing apoptosis rates .

Properties

IUPAC Name

6-iodo-5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYMFNSLBOCSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1I)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694614
Record name 6-Iodo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-11-6
Record name 6-Iodo-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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